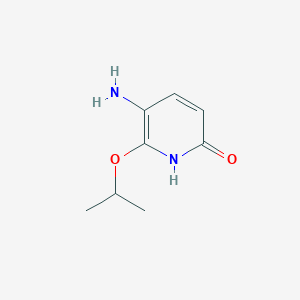
3-amino-3-(4-nitrophenyl)propanoic Acid Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-3-(4-nitrophenyl)propanoic Acid Hydrochloride is a chemical compound with the molecular formula C9H10N2O4·HCl and a molecular weight of 246.65 g/mol . It is a derivative of amino acids and is often used in peptide synthesis . This compound is characterized by the presence of an amino group, a nitrophenyl group, and a propanoic acid moiety, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration process. Industrial production methods may involve large-scale nitration reactors and subsequent purification steps to isolate the desired product .
Análisis De Reacciones Químicas
3-amino-3-(4-nitrophenyl)propanoic Acid Hydrochloride undergoes various chemical reactions, including:
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium, and solvents such as ethanol or water . Major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in peptide synthesis and other chemical processes .
Aplicaciones Científicas De Investigación
3-amino-3-(4-nitrophenyl)propanoic Acid Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: This compound is employed in the study of enzyme-substrate interactions and protein synthesis.
Industry: It is used in the production of various chemical products, including dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-amino-3-(4-nitrophenyl)propanoic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include the modulation of enzyme activity and the alteration of cellular signaling processes .
Comparación Con Compuestos Similares
3-amino-3-(4-nitrophenyl)propanoic Acid Hydrochloride can be compared with similar compounds such as:
3-amino-3-(4-nitrophenyl)propionic acid: This compound lacks the hydrochloride group but shares similar chemical properties and applications.
2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride: This is a positional isomer with different reactivity and biological activity.
3-(4-aminophenyl)propionic acid: This compound has an amino group instead of a nitro group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications .
Propiedades
Número CAS |
1220106-24-0 |
|---|---|
Fórmula molecular |
C9H11ClN2O4 |
Peso molecular |
246.65 g/mol |
Nombre IUPAC |
3-amino-3-(4-nitrophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10N2O4.ClH/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H |
Clave InChI |
WCBNHYIFJFBMKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


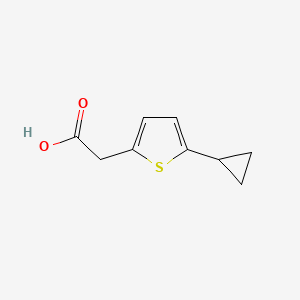

![3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13078517.png)
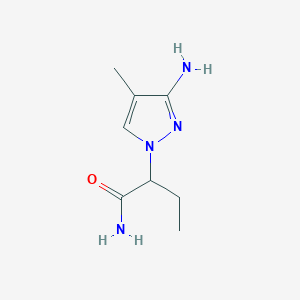
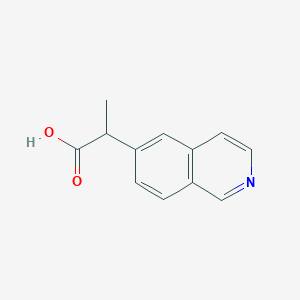
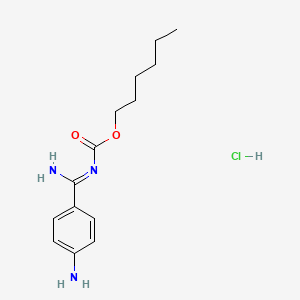
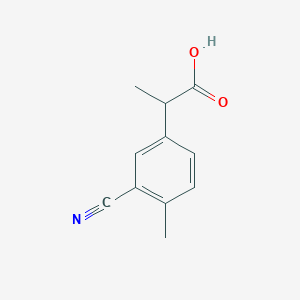
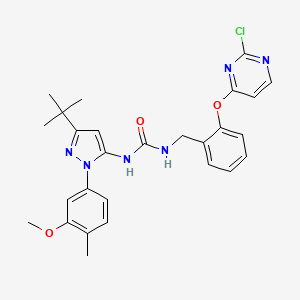
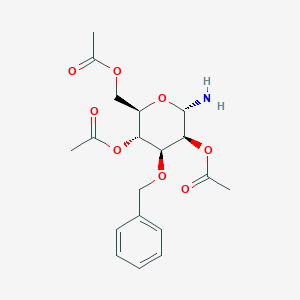
![tert-Butyl5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13078560.png)
![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol](/img/structure/B13078569.png)
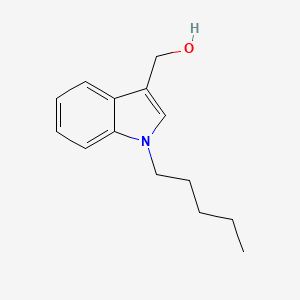
![2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B13078572.png)
